molecular formula C10H10F3NO3 B1381930 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid CAS No. 1546117-29-6

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid

Cat. No.: B1381930
CAS No.: 1546117-29-6
M. Wt: 249.19 g/mol
InChI Key: NRKNWCQLLWUWGR-UHFFFAOYSA-N
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Description

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . This compound is known for its unique structural features, including a trifluoropropyl group attached to a pyridine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-6-hydroxypyridine-3-carboxylic acid.

    Trifluoropropylation: The hydroxyl group is substituted with a trifluoropropyl group using a trifluoropropylating agent under basic conditions.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Compounds with new functional groups replacing the trifluoropropyl group.

Scientific Research Applications

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-hydroxypyridine-3-carboxylic acid: Lacks the trifluoropropyl group.

    2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]nicotinic acid: Similar structure but different functional groups.

Uniqueness

2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid is unique due to its trifluoropropyl group, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-6-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-5-7(9(15)16)3-4-8(14-5)17-6(2)10(11,12)13/h3-4,6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNWCQLLWUWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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